Dynarrestin, a novel aminothiazole derivative also known as LDC3, is a small molecule inhibitor that exhibits high selectivity for cytoplasmic dynein. [, ] This protein plays a crucial role in various cellular processes, including intracellular transport, cell division, and signal transduction. [, ] Dynarrestin's unique specificity makes it a valuable tool for investigating dynein functions without affecting other cellular mechanisms like ciliogenesis, which are often targeted by other dynein inhibitors. [, ]
Dynarrestin binds to cytoplasmic dynein, specifically targeting its motor activity. [, ] While the exact binding site remains unclear, studies indicate that Dynarrestin interferes with dynein's ability to move along microtubules, effectively disrupting its transport function. [, ] This disruption impacts several dynein-dependent processes:
Inhibition of Hedgehog (Hh) Signaling Pathway: Dynarrestin effectively blocks the Hh signaling pathway, a critical pathway involved in embryonic development and cancer progression. [] It achieves this by inhibiting the trafficking of Smoothened (Smo), a key protein in the Hh pathway, without directly binding to it. [] This suggests that Dynarrestin acts downstream of Smo and its usual inhibitor, SUFU, making it a promising candidate for overcoming drug resistance in cancers driven by aberrant Hh signaling. []
Disruption of Microtubule-Based Transport: Studies demonstrate that Dynarrestin affects the movement of endosomes, organelles that rely on dynein for intracellular transport. [] This finding further confirms its impact on dynein-mediated transport mechanisms.
Interference with Mitotic Spindle Orientation: Dynarrestin has been shown to disrupt the proper orientation of the mitotic spindle, a crucial structure for accurate chromosome segregation during cell division. [] This suggests its potential role in regulating cell cycle progression.
Modulation of PTPIP51 Interactome: In Her2-amplified breast cancer cells, Dynarrestin influences the interactions of protein tyrosine phosphatase interacting protein 51 (PTPIP51), a protein involved in various signaling pathways. [] This influence affects the activity of pathways like MAPK and NFkB, potentially impacting tumor growth and survival. []
Cancer Research: Dynarrestin's ability to inhibit the Hh signaling pathway holds potential for developing new therapeutic strategies for cancers dependent on this pathway, such as medulloblastoma. [] Its unique mechanism of action, bypassing common resistance mechanisms associated with Smo inhibitors, makes it particularly interesting for further investigation.
Neurological Disorders: Given dynein's critical role in neuronal function, Dynarrestin can be employed to investigate the impact of impaired axonal transport on neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's diseases. []
Cell Biology: Dynarrestin's specific inhibition of dynein without affecting ciliogenesis allows researchers to dissect the complex roles of dynein in various cellular processes, including intracellular transport, mitosis, and signal transduction. [, ] This deeper understanding can lead to new insights into fundamental cellular mechanisms.
CAS No.: 76663-30-4
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: